molecular formula C25H37Cl2N3O3 B12788925 1-Piperazineethanol, alpha-((1-naphthalenyloxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride CAS No. 109377-01-7

1-Piperazineethanol, alpha-((1-naphthalenyloxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride

Cat. No.: B12788925
CAS No.: 109377-01-7
M. Wt: 498.5 g/mol
InChI Key: FLMNNEAOKATBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperazineethanol, alpha-((1-naphthalenyloxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineethanol, alpha-((1-naphthalenyloxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride typically involves multiple steps, including:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes.

    Introduction of the naphthalenyloxy group: This step may involve the reaction of naphthol with an appropriate alkylating agent.

    Attachment of the propyl group: This can be done through acylation reactions using propionyl chloride or similar reagents.

    Formation of the dihydrochloride salt: This is typically achieved by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Piperazineethanol, alpha-((1-naphthalenyloxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and interactions.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, alpha-((1-naphthalenyloxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazineethanol derivatives: Compounds with similar structures but different substituents.

    Naphthalenyloxy compounds: Molecules containing the naphthalenyloxy group.

    Piperidinyl propyl derivatives: Compounds with the piperidinyl propyl moiety.

Uniqueness

1-Piperazineethanol, alpha-((1-naphthalenyloxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and applications.

Properties

CAS No.

109377-01-7

Molecular Formula

C25H37Cl2N3O3

Molecular Weight

498.5 g/mol

IUPAC Name

1-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-piperidin-1-ylpropan-1-one;dihydrochloride

InChI

InChI=1S/C25H35N3O3.2ClH/c29-22(20-31-24-10-6-8-21-7-2-3-9-23(21)24)19-27-15-17-28(18-16-27)25(30)11-14-26-12-4-1-5-13-26;;/h2-3,6-10,22,29H,1,4-5,11-20H2;2*1H

InChI Key

FLMNNEAOKATBAC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.